Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate
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Overview
Description
Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate is a complex organic compound that features a benzyl group, an oxirane (epoxide) ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Oxirane Ring: The oxirane ring is often introduced via epoxidation reactions, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid.
Formation of the Carbamate Group: The carbamate group can be formed by reacting an amine with a chloroformate or by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Benzyl N-[1-(oxirane-2-carbonyl)morpholin-3-yl]carbamate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both an oxirane ring and a piperidine ring allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(14-11-21-14)18-8-4-7-13(9-18)17-16(20)22-10-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZRFPXGNDHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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